molecular formula C28H27ClN4O4 B2876572 2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide CAS No. 1189472-48-7

2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide

Cat. No.: B2876572
CAS No.: 1189472-48-7
M. Wt: 519
InChI Key: XJSHINTWYWDBCX-UHFFFAOYSA-N
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Description

This compound is a quinazolinone-derived acetamide featuring a 2-chlorobenzylamino group and an N-isopropyl acetamide moiety. Its structure integrates a 1,4-dihydroquinazolin-3(2H)-yl core, substituted at position 1 with a 2-[(2-chlorobenzyl)amino]-2-oxoethyl chain and at position 4 with a phenyl group. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., ) suggest applications in anticonvulsant or antimicrobial research due to the quinazolinone scaffold’s known bioactivity .

Properties

CAS No.

1189472-48-7

Molecular Formula

C28H27ClN4O4

Molecular Weight

519

IUPAC Name

2-[4-[1-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C28H27ClN4O4/c1-18(2)31-25(34)15-19-11-13-21(14-12-19)33-27(36)22-8-4-6-10-24(22)32(28(33)37)17-26(35)30-16-20-7-3-5-9-23(20)29/h3-14,18H,15-17H2,1-2H3,(H,30,35)(H,31,34)

InChI Key

XJSHINTWYWDBCX-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide is a complex molecular structure that incorporates a quinazolinone framework known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Quinazolinone Derivatives

Quinazolinone derivatives are recognized for their wide range of biological activities, including anticancer , antibacterial , anti-inflammatory , and antidiabetic effects. The structural diversity provided by various substituents significantly influences their pharmacological profiles. The incorporation of specific functional groups into the quinazolinone structure can enhance its bioactivity and selectivity towards various biological targets .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Quinazolinone derivatives often act as inhibitors of key enzymes involved in cancer progression and inflammatory responses. For instance, they may inhibit cyclooxygenase (COX) enzymes or dipeptidyl peptidase IV (DPP-IV), which are critical in managing inflammation and diabetes .
  • Antimicrobial Activity : The presence of the quinazolinone core allows for interaction with bacterial DNA and other cellular components, leading to antimicrobial effects. Studies have shown that related compounds exhibit significant activity against various bacterial strains .

Anticancer Activity

Recent studies have demonstrated that quinazolinone-based compounds exhibit potent anticancer properties. For example, compounds derived from the quinazolinone scaffold showed IC50 values ranging from 0.36 to 40.90 µM against different cancer cell lines, indicating their potential as chemotherapeutic agents . Specifically, the compound's ability to induce apoptosis in cancer cells has been linked to its interaction with multiple signaling pathways.

Antibacterial Activity

The antibacterial efficacy of similar quinazolinone derivatives has been extensively documented. For instance, compounds with modifications at the 4-position of the quinazolinone ring demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The introduction of specific substituents was found to enhance this activity further.

Anti-inflammatory Properties

In vitro studies have indicated that quinazolinone derivatives possess anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes. This inhibition leads to reduced prostaglandin synthesis, which is crucial in mediating inflammatory responses .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis; enzyme inhibition
AntibacterialDNA interaction; cell wall disruption
Anti-inflammatoryCOX inhibition; reduction of prostaglandins
AntidiabeticDPP-IV inhibition; glucose regulation

Comparison with Similar Compounds

Key Observations:

Quinazolinone Core Modifications: The target compound retains the 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl core, similar to ’s analog. Chlorine substitution varies: the target compound places chlorine on the benzyl group (2-position), while ’s analog has chlorine at the quinazolinone’s 6-position. This positional difference may influence electronic effects and target binding .

Acetamide Tail Diversity :

  • The N-isopropyl group in the target compound contrasts with the N-(2,4-dichlorobenzyl) group in and the N-(4-isopropylphenyl) group in . These substitutions modulate steric bulk and lipophilicity, critical for pharmacokinetics .

Physicochemical Property Comparison

Table 2: Calculated Properties and Substituent Effects

Property Target Compound Compound Compound
LogP (Lipophilicity) High (N-isopropyl, chlorobenzyl) Moderate (dichlorobenzyl) Moderate (4-isopropylphenyl)
Solubility Low (hydrophobic substituents) Low Moderate (polar 4-isopropyl)
Hydrogen Bond Donors 3 (amide NH, quinazolinone NH) 3 2

Notes: The N-isopropyl group in the target compound increases LogP compared to ’s analog, suggesting enhanced blood-brain barrier penetration for neurological applications .

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